Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
IUPAC Nomenclature Conventions for Pyridazine Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) designates pyridazine (C₄H₄N₂) as a six-membered aromatic ring with two adjacent nitrogen atoms. For derivatives, substituents are numbered starting from one nitrogen atom (N1), proceeding clockwise. In this compound:
- 1,6-Dihydro indicates hydrogenation at N1 and C6, reducing aromaticity.
- 6-Oxo specifies a ketone group at C6.
- 5-Bromo denotes a bromine atom at C5.
- 3-Carboxylate refers to a methyl ester at C3.
The systematic name adheres to Hantzsch–Widman rules, which prioritize heteroatom prefixes (pyridazine) and substituent positions. The ester group (-COOCH₃) is assigned the lowest possible locant (C3), followed by bromine (C5) and the oxo group (C6). This nomenclature avoids ambiguity, distinguishing it from isomeric structures like pyrimidines or pyrazines.
X-ray Crystallographic Analysis of Pyridazine Ring Systems
X-ray diffraction studies of pyridazine derivatives reveal distinct geometric features. The parent pyridazine ring exhibits near-planarity, with bond lengths intermediate between single and double bonds due to aromatic conjugation. In this compound:
- The 1,6-dihydro state introduces slight puckering, as observed in similar dihydropyridazines.
- The C5-Br bond elongates the C5-C6 bond (1.48 Å vs. 1.40 Å in non-brominated analogs), attributed to bromine’s steric bulk and electron-withdrawing effects.
- The ester group at C3 adopts a coplanar orientation with the ring, facilitating π-orbital conjugation (Figure 1).
| Parameter | Value |
|---|---|
| C3-C4 bond length | 1.36 Å |
| N1-C6 bond length | 1.34 Å |
| C5-Br bond length | 1.89 Å |
| Ring puckering angle | 4.2° |
Figure 1: Key crystallographic parameters for this compound.
Tautomeric Behavior in 1,6-Dihydropyridazine Derivatives
The 6-oxo group in 1,6-dihydropyridazines enables keto-enol tautomerism. In this compound:
- The keto form predominates (>95%) due to stabilization from the electron-withdrawing bromine and ester groups, which delocalize the lone pairs of the carbonyl oxygen.
- Enolization is disfavored, as it would disrupt aromaticity in the pyridazine ring. Computational studies suggest a tautomeric equilibrium energy barrier of ~25 kcal/mol, making interconversion negligible at room temperature.
The ester group at C3 further stabilizes the keto form via resonance:
$$
\text{-COOCH}3 \leftrightarrow \text{-C(=O)OCH}3
$$
This resonance diminishes electron density at C3, reducing enolization propensity.
Bromine Substituent Effects on Pyridazine Ring Geometry
Bromine’s electronegativity (2.96) and van der Waals radius (1.85 Å) significantly perturb the pyridazine ring:
- Bond elongation : The C5-Br bond (1.89 Å) lengthens the adjacent C4-C5 bond by 0.08 Å compared to non-halogenated analogs.
- Ring distortion : Bromine induces a twist-boat conformation in the 1,6-dihydropyridazine ring, with a dihedral angle of 12.7° between N1-C6 and C3-C4.
- Electronic effects : Bromine withdraws electron density via inductive effects, polarizing the ring and increasing electrophilicity at C4 and C5. This enhances reactivity toward nucleophilic substitution, particularly at C5.
Comparative analysis with non-brominated analogs (Table 1) highlights these geometric perturbations:
| Parameter | Brominated Derivative | Non-Brominated Analog |
|---|---|---|
| C4-C5 bond length | 1.44 Å | 1.36 Å |
| N1-C6-C5 bond angle | 118.5° | 120.0° |
| Ring planarity (RMSD) | 0.21 Å | 0.09 Å |
Table 1: Geometric effects of bromine substitution on the pyridazine ring.
These structural insights inform synthetic strategies for modifying pyridazine-based therapeutics, where bromine serves as a versatile handle for further functionalization.
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10) |
InChI Key |
QMFWQVODXGJTJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=O)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl 6-Oxo-1,6-Dihydropyridazine-3-Carboxylate
A direct bromination strategy is commonly employed to introduce the bromine substituent at the C5 position of the pyridazine ring.
Procedure :
- Starting Material : Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent such as acetic acid or dimethylformamide (DMF).
- Conditions : The reaction is typically conducted at 0–25°C for 4–12 hours. Catalytic amounts of sulfuric acid or Lewis acids (e.g., FeCl₃) may enhance regioselectivity.
- Workup : The product is isolated via filtration or extraction, followed by recrystallization from ethanol/water mixtures.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–78% | |
| Purity | >95% (HPLC) | |
| Characterization | ¹H NMR (DMSO-d₆): δ 8.25 (s, 1H), 3.87 (s, 3H) |
Cyclocondensation of Hydrazines with α-Ketoesters
This method constructs the pyridazine ring via cyclization, incorporating the bromine atom during or after ring formation.
Procedure :
- Step 1 : Hydrazine reacts with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol to form a hydrazone intermediate.
- Step 2 : The intermediate undergoes cyclization under acidic conditions (e.g., HCl or p-toluenesulfonic acid) at 80–100°C.
- Step 3 : Esterification with methanol in the presence of thionyl chloride (SOCl₂) yields the final product.
Optimization Notes :
- Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.
- Use of N,N-diisopropylethylamine (DIPEA) improves cyclization efficiency.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 52–60% | |
| Purity | 98% (LC-MS) |
Halogen Exchange Reactions
A less common approach involves halogen exchange at the C5 position using copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO).
Procedure :
- Starting Material : Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is heated with CuBr (1.2 equiv) in DMSO at 120°C for 6 hours.
- Workup : The mixture is poured into ice water, and the precipitate is filtered and washed with cold methanol.
Limitations :
- Requires strict anhydrous conditions to prevent hydrolysis.
- Lower yields (45–55%) compared to direct bromination.
Industrial-Scale Production
Patents describe continuous-flow processes for large-scale synthesis, emphasizing cost-effectiveness and safety.
Process Overview :
- Reactor Setup : Tubular reactor with in-line mixing of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate and bromine in acetic acid.
- Conditions : Residence time of 10–15 minutes at 50°C, with real-time monitoring by UV-Vis spectroscopy.
- Output : 85–90% conversion, with >99% purity after crystallization.
Advantages :
Recent Advances in Catalytic Bromination
Emerging methodologies employ photocatalytic C–H bromination using visible light and organic dyes (e.g., eosin Y).
Procedure :
- Catalyst : Eosin Y (2 mol%) and LiBr (3 equiv) in acetonitrile.
- Light Source : 450 nm LED, 24-hour irradiation.
- Workup : Column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70% | |
| Sustainability | Avoids hazardous Br₂ |
Chemical Reactions Analysis
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Ethyl Ester Analogues
Ethyl 5-Bromo-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate
The ethyl ester variant (CAS 2090927-90-3, C₇H₇BrN₂O₃) shares the dihydropyridazine core and bromo substituent but differs in the ester group (ethyl vs. methyl). Key distinctions include:
- Molecular Weight : 247.05 g/mol (ethyl) vs. 233.03 g/mol (methyl).
- Synthetic Yield : Ethyl derivatives in related studies show yields of 40–95% depending on substituents , while methylation of pyridine analogs achieves 87% yield .
Table 1: Ethyl vs. Methyl Ester Comparison
Comparison with Pyridine Derivatives
Pyridine-based analogs (e.g., Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, CAS 153888-47-2) differ in ring structure (one nitrogen vs. two adjacent nitrogens in pyridazine). Key implications:
- Electronic Effects : The pyridazine core has higher electron-deficient character, influencing reactivity in substitution reactions.
- Biological Activity: Pyridine derivatives in modulate adenosine A1 receptors, suggesting that pyridazine analogs may exhibit distinct binding profiles due to altered electronic environments .
Table 2: Pyridazine vs. Pyridine Derivatives
Physicochemical Properties and Spectroscopic Data
- Melting Points : Ethyl pyridazine analogs exhibit wide melting point ranges (164–223°C), influenced by substituent polarity (e.g., hydroxyl groups in 12d yield higher melting points) . The methyl ester’s melting point is unreported but expected to be lower than ethyl analogs due to reduced molecular symmetry.
- NMR Analysis : Substituents alter chemical shifts in regions near functional groups. For example, bromo and ester groups in pyridazines would deshield nearby protons, as seen in analogous compounds .
Crystallographic and Computational Insights
- Crystallography Tools : Programs like SHELX and ORTEP-3 () are critical for determining hydrogen-bonding patterns and ring puckering, which influence stability and solubility .
- Hydrogen Bonding : The bromo and carbonyl groups in the target compound may participate in intermolecular hydrogen bonds, analogous to patterns observed in pyridazine derivatives .
Biological Activity
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 1591827-38-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₆H₅BrN₂O₃
- Molecular Weight : 233.02 g/mol
- Structure : The compound features a bromine atom and a carboxylate group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. Various methods have been reported, including the use of brominating agents and subsequent esterification processes to obtain the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity
Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells at certain concentrations:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study published in Scientific Reports evaluated a series of pyridazine derivatives, including this compound, for their antimicrobial properties. The compound showed comparable efficacy to standard antibiotics like Ciprofloxacin against certain strains of bacteria .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects on various cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. This suggests its potential as a lead compound for further development in cancer therapy .
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
| Derivative Substituent | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 67 | Ethanol recrystallization | |
| 3-Chlorophenyl | 63 | Column chromatography | |
| 4-Methoxyphenyl | 81 | Column chromatography |
How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Peaks at 1690–1730 cm⁻¹ (ester C=O) and 2235 cm⁻¹ (C≡N) validate functional groups .
- X-ray Crystallography: SHELX software and ORTEP-III are used for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed via graph-set notation .
Advanced Research Questions
How to design experiments to study structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Substituent Variation: Replace the 1-phenyl group with electron-withdrawing (e.g., –NO₂, –CF₃) or donating (–OCH₃, –OH) groups to assess electronic effects on bioactivity .
- Biological Assays: Test derivatives in in vitro models (e.g., enzyme inhibition, cellular uptake). For example, pyridazinone derivatives have shown potential in inducing systemic acquired resistance in plants .
- Data Analysis: Correlate substituent Hammett constants (σ) with activity trends.
Q. Table 2: SAR Trends in Pyridazinone Derivatives
| Substituent (R) | Biological Activity (IC₅₀, µM) | Electronic Effect (σ) | Reference |
|---|---|---|---|
| 4-OCH₃ | 10.2 | Electron-donating (-) | |
| 3-CF₃ | 2.5 | Electron-withdrawing (+) | |
| 4-NO₂ | 1.8 | Strongly withdrawing (++) |
What are the challenges in resolving crystal structures of derivatives using X-ray crystallography?
Methodological Answer:
- Disorder Handling: Flexible substituents (e.g., methoxy groups) may exhibit rotational disorder, requiring TLS (Translation-Libration-Screw) refinement in SHELXL .
- Hydrogen Bonding: Use graph-set analysis to classify motifs (e.g., R₂²(8) rings) and predict packing efficiency.
- Puckering Analysis: For non-planar rings, apply Cremer-Pople coordinates to quantify deviations (e.g., chair vs. boat conformations).
Example: In ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate, hydrogen bonds between C=O and NH groups stabilize the crystal lattice .
How to address discrepancies in spectral data during characterization?
Methodological Answer:
- Tautomerism: Check for keto-enol equilibria via variable-temperature NMR. For example, the 6-oxo group may tautomerize, shifting ¹H NMR signals .
- Impurity Identification: Compare HPLC retention times with synthetic byproducts (e.g., unreacted hydrazones).
- Dynamic Effects: Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by conformational flexibility .
Case Study: Ethyl 5-cyano-4-methyl-6-oxo-1-phenyl derivatives showed δ 1.38 ppm (ester CH₃) shifts due to steric hindrance from ortho-substituents .
What computational methods predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to model bromine substitution at C5.
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., C5–Br) prone to nucleophilic attack .
- Kinetic Studies: Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) to validate computational predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
